2-Bromo-4-(2-hydroxyethoxy)benzaldehyde
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Overview
Description
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2 . This indicates the presence of a bromine atom, a hydroxyethoxy group, and a benzaldehyde group in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 245.07 .Scientific Research Applications
Photolabile Protecting Group for Aldehydes and Ketones
6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), a derivative of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, has been used as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. The single- and two-photon-induced release of several compounds, including benzaldehyde and acetophenone, was demonstrated in this application (Lu et al., 2003).
Synthesis of Substituted 2-Bromobenzaldehydes
A study by Dubost et al. (2011) outlined a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes using a three-step sequence. This sequence involved selective palladium-catalyzed ortho-bromination, with O-Methyloxime serving as a directing group, followed by rapid deprotection to afford the desired 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011).
Catalytic Deoxygenation Over Gallium-Modified ZSM-5 Zeolite
The deoxygenation of benzaldehyde over gallium-modified ZSM-5 catalysts was explored by Ausavasukhi et al. (2009). This study found that in the absence of H2, the catalyst led to benzaldehyde decarbonylation, resulting in benzene and CO. The presence of H2 shifted the main product to toluene, suggesting the potential of gallium cationic species in promoting hydrogenation/hydrogenolysis reactions (Ausavasukhi et al., 2009).
Enzyme-Catalyzed Asymmetric C–C-Bond Formation
Kühl et al. (2007) reported on the process development for enzyme-catalyzed asymmetric C–C-bond formation, using benzaldehyde lyase. This enzyme was found to be highly enantioselective in catalyzing the formation and cleavage of (R)-benzoin derivatives, illustrating its potential in preparative synthesis and reaction engineering (Kühl et al., 2007).
Mechanisms of Dioxin Formation from High-Temperature Oxidation
Evans and Dellinger (2005) studied the mechanisms of dioxin formation from the high-temperature oxidation of 2-bromophenol, a related compound. They observed the formation of various products including dibenzo-p-dioxin, indicating the potential environmental impact and the need for understanding the thermal degradation of brominated hydrocarbons (Evans & Dellinger, 2005).
Mechanism of Action
Target of Action
It is known to be a versatile building block used in suzuki-miyaura and buchwald-hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .
Mode of Action
It is known to participate in free radical reactions . In such reactions, the compound may lose a bromine atom, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Its role in suzuki-miyaura and buchwald-hartwig reactions suggests it may influence pathways involving carbon-carbon or carbon-heteroatom bond formation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Its role as a building block in various reactions suggests it may contribute to the synthesis of more complex molecules .
Action Environment
Properties
IUPAC Name |
2-bromo-4-(2-hydroxyethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZQTHBODKWHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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